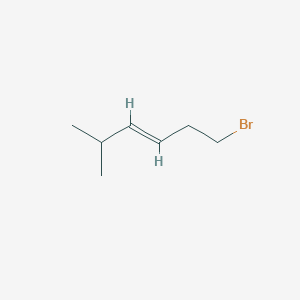

(E)-1-bromo-5-methylhex-3-ene

Description

Significance of Vinylic Halides and Stereodefined Alkenes in Synthetic Strategies

While (E)-1-bromo-5-methylhex-3-ene is an allylic halide, understanding the significance of the closely related vinylic halides, along with the crucial role of stereodefined alkenes, provides essential context for its utility in synthesis.

Vinylic Halides are organic compounds in which a halogen atom is directly attached to one of the carbon atoms of a carbon-carbon double bond. fiveable.mewikipedia.org This structural feature makes them distinct from alkyl halides and imparts unique reactivity. Vinylic halides are key precursors in the synthesis of alkynes through dehydrohalogenation reactions, which typically require strong bases. fiveable.mebritannica.com They are also exceptionally important substrates in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental methods for constructing new carbon-carbon bonds. wikipedia.org Although generally unreactive toward nucleophilic substitution under standard conditions, their activation through photoredox catalysis is an expanding area of research, opening new avenues for their use in synthesis. britannica.comnih.gov

Stereodefined Alkenes are alkenes where the spatial arrangement (geometry) of the substituents around the double bond is fixed, designated as either E/Z or cis/trans. The ability to control this geometry is paramount in organic synthesis because the stereochemistry of an alkene can profoundly influence the stereochemical outcome of its subsequent reactions. numberanalytics.com This control is critical in the synthesis of complex target molecules, such as pharmaceuticals and natural products, where specific stereoisomers often exhibit desired biological activity while others may be inactive or have different effects. numberanalytics.comdigitellinc.com The synthesis of stereodefined alkenes, particularly those with three or four substituents, remains a significant challenge, driving the development of innovative catalytic methods like stereoselective cross-metathesis. digitellinc.comresearchgate.net The (E) configuration of the double bond in (E)-1-bromo-5-methylhex-3-ene is an example of such stereochemical definition, making it a useful starting material for syntheses where maintaining this geometry is essential.

Overview of the Research Landscape for Brominated Alkenes

Brominated alkenes are a broad and versatile class of intermediates in organic synthesis. The research in this area is dynamic, focusing on both the development of novel synthetic methods and the expansion of their applications.

A significant area of research involves the development of more efficient, safer, and environmentally benign methods for the bromination of alkenes and alkynes. researchgate.net This includes the use of various brominating agents to avoid the direct handling of hazardous elemental bromine. researchgate.net For instance, reagents like (bromodimethyl)sulfonium bromide have been shown to efficiently brominate alkenes and alkynes in high yields. researchgate.net Furthermore, electrochemical methods are gaining attention as a sustainable approach for the bromofunctionalization of alkenes, allowing for the in-situ generation of reactive bromine from stable bromide salts under controlled conditions. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H13Br |

|---|---|

Molecular Weight |

177.08 g/mol |

IUPAC Name |

(E)-1-bromo-5-methylhex-3-ene |

InChI |

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3/b5-3+ |

InChI Key |

BIPFWVCMZFPKJN-HWKANZROSA-N |

Isomeric SMILES |

CC(C)/C=C/CCBr |

Canonical SMILES |

CC(C)C=CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for E 1 Bromo 5 Methylhex 3 Ene

Stereoselective Synthesis Approaches

The primary challenge in synthesizing (E)-1-bromo-5-methylhex-3-ene lies in the precise control of the geometry of the carbon-carbon double bond. The following sections explore methodologies designed to achieve this stereochemical outcome.

Direct Stereoselective Synthesis of (E)-Bromoalkenes

These methods aim to construct the (E)-bromoalkene functionality in a single, stereoselective step from appropriate starting materials.

A notable and efficient method for the stereoselective synthesis of (E)-bromoalkenes is the hydrodebromination of 1,1-dibromoalkenes promoted by a catalytic amount of tellurium. rsc.orgresearchgate.net This approach involves the in situ generation of a nucleophilic tellurium species from the reaction of elemental tellurium with a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org This methodology offers a transition-metal-free and base-free pathway to (E)-bromoalkenes in moderate to excellent yields under mild conditions. rsc.orgresearchgate.net

The reaction proceeds with high stereoselectivity, particularly for substrates like 1,1-dibromoarylalkenes, yielding the (E)-isomer preferentially. rsc.org This selectivity makes it a promising alternative for various applications in organic synthesis. rsc.org The general transformation can be applied to a variety of 1,1-dibromoalkenes to produce the corresponding (E)-vinyl bromides. researchgate.net

Table 1: Key Features of Tellurium-Promoted Hydrodebromination

| Feature | Description |

| Reagents | Elemental Tellurium (catalytic), Sodium Borohydride (NaBH₄) |

| Substrate | 1,1-Dibromoalkenes |

| Product | (E)-Bromoalkenes |

| Stereoselectivity | High for the (E)-isomer |

| Conditions | Mild, transition-metal-free, base-free |

| Yields | Moderate to excellent |

The Alder-ene reaction is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter and shifts a double bond. nih.govsemanticscholar.org When a glyoxylate ester is used as the enophile, the reaction can be guided to establish specific stereochemistry, which can be a key step in a multi-step synthesis of a target molecule like (E)-1-bromo-5-methylhex-3-ene. The geometry of the newly formed double bond is influenced by the transition state of the reaction.

Computational studies on intramolecular Alder-ene reactions of 1,6-dienes show that the presence of activating groups on the enophile, such as an ester group in glyoxylate, can favor a trans-selective outcome. nih.govsemanticscholar.org This is attributed to more stabilizing orbital and electrostatic interactions in a pseudo-chair transition state, which leads to the trans (or E) product. nih.gov While this is an indirect approach, the controlled formation of an (E)-alkene in a precursor molecule is a critical step. The resulting α-hydroxy ester can then be further manipulated chemically, for instance, by reduction and subsequent halogenation, to arrive at the target bromoalkene while preserving the desired (E)-geometry.

Precursor-Based Transformations

An alternative strategy involves the synthesis of a precursor molecule that already contains the required carbon skeleton and (E)-configured double bond, followed by a transformation that introduces the bromine atom at the desired position.

For a precursor such as 5-methylhex-3-ene, direct halogenation across the double bond with bromine (Br₂) would yield a vicinal dibromide, not the desired product. masterorganicchemistry.com However, allylic bromination allows for the introduction of a bromine atom on a carbon adjacent to the double bond. openstax.orglibretexts.org

The reagent of choice for this transformation is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator or light. openstax.orglibretexts.org The reaction proceeds via a radical chain mechanism. openstax.orgyoutube.com A bromine radical abstracts a hydrogen atom from an allylic position, forming a resonance-stabilized allylic radical. openstax.orgchemistrysteps.com This radical then reacts with a bromine source (Br₂), which is present in low concentration, to form the allylic bromide product and regenerate a bromine radical to continue the chain. libretexts.org

Table 2: Allylic Bromination with NBS

| Feature | Description |

| Reagent | N-bromosuccinimide (NBS) |

| Initiator | Light (hν) or radical initiator (e.g., AIBN) |

| Substrate | Alkene with allylic hydrogens |

| Product | Allylic Bromide |

| Mechanism | Radical chain reaction |

A critical consideration is that the intermediate allylic radical is resonance-stabilized, which can lead to the formation of a mixture of constitutional isomers if the radical is unsymmetrical. chemistrysteps.com For a precursor like (E)-5-methylhex-3-ene, the allylic radical would have two resonance forms, potentially leading to bromination at C-1 or C-5. Therefore, careful consideration of the substrate and reaction conditions is necessary to achieve regioselectivity for the desired product, (E)-1-bromo-5-methylhex-3-ene.

If a suitable precursor alcohol, such as (E)-5-methylhex-3-en-1-ol, is available, its conversion to the corresponding alkyl halide is a direct and common transformation. chemistrysteps.com The hydroxyl group of an alcohol is a poor leaving group, so it must first be converted into a good one. masterorganicchemistry.com

For primary and secondary alcohols, reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are often preferred over hydrohalic acids (like HBr) to avoid the harsh acidic conditions and potential carbocation rearrangements. libretexts.orglibretexts.org The reaction of a primary alcohol with PBr₃ typically proceeds via an Sₙ2 mechanism. chemistrysteps.comorganicchemistrytutor.com This mechanism involves the inversion of stereochemistry if the reaction occurs at a chiral center. chemistrysteps.comlibretexts.org However, for the synthesis of (E)-1-bromo-5-methylhex-3-ene from its corresponding primary alcohol, the reaction occurs at an achiral sp³-hybridized carbon, and the stereochemistry of the double bond is unaffected.

Table 3: Common Reagents for Alcohol to Alkyl Bromide Conversion

| Reagent | Alcohol Type | Mechanism (Typical) | Stereochemistry | Notes |

| HBr | 1°, 2°, 3° | Sₙ2 for 1°; Sₙ1 for 2°, 3° | Inversion (Sₙ2), Racemization (Sₙ1) | Risk of carbocation rearrangements for Sₙ1 masterorganicchemistry.comorganicchemistrytutor.com |

| PBr₃ | 1°, 2° | Sₙ2 | Inversion at chiral center | Generally avoids rearrangements chemistrysteps.comlibretexts.org |

| SOCl₂ / Pyridine | 1°, 2° | Sₙ2 | Inversion at chiral center | Used for alkyl chlorides; analogous principle chemistrysteps.comlibretexts.org |

This method is highly effective provided that a stereochemically pure alcohol precursor with the desired (E)-double bond can be synthesized.

Stereoselective Approaches from Alkynes

The synthesis of (E)-bromoalkenes from alkynes is a crucial transformation in organic chemistry. A particularly effective method for achieving high (E) selectivity is the anti-Markovnikov hydrobromination of terminal alkynes. A catalytic approach to this reaction provides a significant advantage over traditional stoichiometric methods, which often suffer from low yields and poor functional group tolerance. organic-chemistry.orgacs.org

One such catalytic system employs a copper catalyst, such as IPrCuCl, with a hydride source like diphenylsilane (Ph2SiH2) and a specific brominating reagent, (BrCl2C)2. organic-chemistry.org The reaction proceeds via a hydrocupration of the alkyne, which is a syn-stereospecific process, followed by the bromination of the resulting alkenyl copper intermediate. acs.orgnih.gov This sequence ensures the formation of the terminal (E)-alkenyl bromide with excellent regio- and diastereoselectivity. organic-chemistry.org This method is compatible with a wide array of functional groups, making it a versatile tool for complex molecule synthesis. organic-chemistry.orgacs.org

To synthesize (E)-1-bromo-5-methylhex-3-ene, the corresponding terminal alkyne, 5-methylhex-1-yne, would be the appropriate starting material. The reaction would proceed as shown in the table below.

| Starting Material | Catalyst System | Reagents | Product | Selectivity |

| 5-methylhex-1-yne | IPrCuCl | Ph2SiH2, (BrCl2C)2, 2-tert-butyl potassium phenoxide | (E)-1-bromo-5-methylhex-3-ene | High E-selectivity |

Advanced Catalytic Methods for Bromoalkene Formation

Manganese-promoted reactions have emerged as a cost-effective and low-toxicity alternative for stereoselective carbon-carbon bond formation. organic-chemistry.org Specifically, active manganese can promote the sequential reaction of dichloroesters or trihaloesters with various aldehydes to produce α,β-unsaturated esters with complete control of stereoselectivity. organic-chemistry.orgnih.gov The mechanism is proposed to involve an initial aldol-type addition followed by a β-elimination step. organic-chemistry.org

While this method is highly effective for synthesizing α,β-unsaturated compounds, it is important to note that (E)-1-bromo-5-methylhex-3-ene does not belong to this structural class. Research in this area has focused on generating (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes and trihaloesters. rsc.orgresearchgate.net For example, the reaction of an aldehyde with a trihaloacetate in the presence of manganese can yield the Z-isomer of the corresponding α-halo-α,β-unsaturated ester with high stereoselectivity. rsc.org

The general transformation is summarized in the table below, illustrating the synthesis of (Z)-α-halo-α,β-unsaturated esters.

| Aldehyde | Trihaloacetate | Promoter | Product Class | Stereoselectivity |

| R-CHO | Cl3C-COOEt | Active Manganese (Mn) | (Z)-α-chloro-α,β-unsaturated ester | High Z-selectivity |

| R-CHO | Br3C-COOEt | Active Manganese (Mn) | (Z)-α-bromo-α,β-unsaturated ester | High Z-selectivity |

This methodology showcases the utility of manganese in stereoselective synthesis, although it is not directly applicable to the formation of (E)-1-bromo-5-methylhex-3-ene. nih.govrsc.org

Vinyl halides, such as (E)-1-bromo-5-methylhex-3-ene, are valuable precursors in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C bonds. nih.gov Palladium catalysts are frequently employed for these transformations. The oxidative addition of the C-Br bond of the vinyl halide to a palladium(0) species is a key step, generating a palladium(II) intermediate that can then react with a variety of nucleophiles. nih.gov

(E)-1-bromo-5-methylhex-3-ene can serve as a substrate in reactions like the Suzuki, Heck, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the C1 position, demonstrating the synthetic utility of this bromoalkene. For instance, a Suzuki coupling would involve the reaction of (E)-1-bromo-5-methylhex-3-ene with an organoboron compound in the presence of a palladium catalyst and a base.

| Reaction Type | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | R-B(OR)2 | Pd(PPh3)4 | (E)-1-R-5-methylhex-3-ene |

| Heck Coupling | Alkene | Pd(OAc)2 | Substituted Alkene |

| Stille Coupling | R-Sn(Alkyl)3 | Pd(PPh3)4 | (E)-1-R-5-methylhex-3-ene |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI | Enyne |

These palladium-catalyzed strategies highlight the importance of (E)-1-bromo-5-methylhex-3-ene as a versatile intermediate in organic synthesis.

Microwave-Assisted Synthetic Protocols for Brominated Alkenes

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally friendly conditions. uns.ac.idresearchgate.net This technology has been successfully applied to the synthesis of various brominated compounds, including bromoalkenes. The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. uns.ac.idorganic-chemistry.org

One relevant application is the stereoselective synthesis of (Z)-1-bromo-1-alkenes through the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org While this specific protocol yields the (Z)-isomer, it demonstrates the potential of microwave technology in the synthesis of halogenated alkenes. The reaction is typically carried out in a system like triethylamine (Et3N) and dimethylformamide (DMF), achieving high yields in under a minute. organic-chemistry.org

The advantages of microwave-assisted synthesis compared to conventional heating are notable. uns.ac.id

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes to Seconds uns.ac.idorganic-chemistry.org |

| Product Yield | Often lower | Generally higher uns.ac.id |

| Purity | May require extensive purification | Often results in cleaner reactions and higher purity uns.ac.id |

| Energy Efficiency | Less efficient (bulk heating) | More efficient (direct heating of polar molecules) |

While a specific microwave protocol for the direct synthesis of (E)-1-bromo-5-methylhex-3-ene is not detailed in the provided search results, the general principles suggest that adapting existing bromination or hydrobromination methods to microwave conditions could offer a more efficient synthetic route. jksus.orgresearchgate.net

Mechanistic Investigations in (E)-1-bromo-5-methylhex-3-ene Synthesis

Electrophilic Addition Pathways to Alkenes

Electrophilic addition is a fundamental reaction mechanism for alkenes and dienes. libretexts.org The synthesis of bromoalkenes can be achieved through the addition of hydrogen bromide (HBr) to a suitable diene precursor. For the synthesis of (E)-1-bromo-5-methylhex-3-ene, a logical starting material would be 5-methyl-1,3-hexadiene.

The mechanism proceeds in two main steps. The first step is the electrophilic attack of a proton (from HBr) on one of the double bonds. libretexts.org The π electrons of the diene act as a nucleophile, attacking the hydrogen of HBr. libretexts.org This protonation occurs regioselectively to form the most stable carbocation intermediate. In the case of a conjugated diene, this intermediate is an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge over two carbon atoms. libretexts.org

For 5-methyl-1,3-hexadiene, protonation at C1 yields a secondary allylic carbocation, which is resonance-stabilized.

Step 1: Formation of the Allylic Carbocation The π bond of the diene attacks HBr, forming a C-H bond and an allylic carbocation intermediate, along with a bromide ion (Br⁻). docbrown.info The positive charge is shared between C2 and C4.

Step 2: Nucleophilic Attack by Bromide The bromide ion, acting as a nucleophile, can attack either of the carbons bearing the positive charge in the resonance-stabilized carbocation. libretexts.orgyoutube.com

1,2-Addition: Attack at the C2 position results in the formation of 4-bromo-2-methyl-2-hexene.

1,4-Addition: Attack at the C4 position results in the formation of (E/Z)-1-bromo-5-methylhex-3-ene. libretexts.org

The ratio of 1,2- to 1,4-addition products is often dependent on reaction conditions such as temperature. The 1,4-addition product, which would lead to the target compound, is typically favored under thermodynamic control (higher temperatures), as it often results in the more substituted, and therefore more stable, alkene. youtube.com

Nucleophilic Substitution (SN1, SN2) and Elimination (E1, E2) Mechanistic Studies

The conversion of (E)-5-methylhex-3-en-1-ol to (E)-1-bromo-5-methylhex-3-ene can be achieved through nucleophilic substitution reactions. The primary hydroxyl group can be transformed into a good leaving group, which is then displaced by a bromide ion. The operative mechanism, whether SN1 or SN2, is highly dependent on the reagents and reaction conditions employed.

SN2 Pathway:

The reaction of a primary allylic alcohol like (E)-5-methylhex-3-en-1-ol with reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) typically proceeds via an SN2 mechanism. reddit.commasterorganicchemistry.comcommonorganicchemistry.com In this concerted, single-step process, the nucleophile (bromide ion) attacks the electrophilic carbon atom at the same time as the leaving group departs. reddit.commasterorganicchemistry.com The mechanism involves an inversion of stereochemistry at the reaction center. reddit.commasterorganicchemistry.comcommonorganicchemistry.com

The use of PBr₃ is a common and effective method for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.comorgosolver.com The reaction of the alcohol with PBr₃ first forms a phosphorus-containing intermediate, which is a better leaving group than the hydroxide ion. The bromide ion, generated in situ, then acts as the nucleophile, attacking the carbon and displacing the leaving group in a classic SN2 fashion. masterorganicchemistry.comorgosolver.com

Similarly, the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), also facilitates the conversion of alcohols to alkyl halides via an SN2 pathway. commonorganicchemistry.comorganic-chemistry.orgalfa-chemistry.comjk-sci.com This method is known for its mild reaction conditions. organic-chemistry.orgalfa-chemistry.com The reaction proceeds with the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion, resulting in an inversion of configuration. organic-chemistry.orgjk-sci.com

SN1 Pathway:

Under strongly acidic conditions, such as with hydrobromic acid (HBr), the reaction may proceed through an SN1 mechanism, particularly for secondary, tertiary, allylic, and benzylic alcohols. blogspot.comlibretexts.orgyoutube.comlibretexts.org The first step in this mechanism is the protonation of the hydroxyl group to form a good leaving group (water). libretexts.orgchemistrysteps.com Subsequently, the leaving group departs to form a resonance-stabilized allylic carbocation. blogspot.comlibretexts.org The nucleophilic bromide ion can then attack either of the two resonance-contributing carbons of the carbocation. This can potentially lead to a mixture of products, including the desired (E)-1-bromo-5-methylhex-3-ene and a rearranged product.

Competition with Elimination (E1 and E2):

Elimination reactions (E1 and E2) are potential side reactions that can compete with nucleophilic substitution, leading to the formation of dienes. The E2 mechanism is favored by strong, bulky bases and more substituted substrates, while the E1 mechanism can compete with SN1 reactions, especially at higher temperatures. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.comquora.com For a primary allylic halide like (E)-1-bromo-5-methylhex-3-ene, E2 elimination is a possibility, particularly in the presence of a strong, non-nucleophilic base. chemistrysteps.comreddit.com However, with good nucleophiles that are not excessively basic, SN2 reactions are generally favored for primary substrates. chemistrysteps.com

Radical Reaction Pathways in Bromination

An alternative approach to the synthesis of (E)-1-bromo-5-methylhex-3-ene involves the free-radical bromination of an appropriate alkene precursor, such as 5-methylhex-3-ene. This method specifically targets the allylic position due to the stability of the resulting allylic radical. libretexts.orglibretexts.org

The reagent of choice for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. libretexts.orgjove.comchemistrysteps.comjove.commasterorganicchemistry.comyoutube.comyoutube.com NBS serves to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial to favor allylic substitution over the competing electrophilic addition of bromine to the double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism proceeds through a radical chain reaction: chemistrysteps.comvedantu.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.comjove.comvedantu.com

Propagation: The bromine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.comjove.com This allylic radical is stabilized by the delocalization of the unpaired electron over the adjacent double bond. The HBr then reacts with NBS to produce a molecule of Br₂. chemistrysteps.comjove.com The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction is terminated by the combination of any two radical species.

A key consideration in the radical bromination of unsymmetrical alkenes is the potential for the formation of isomeric products due to the delocalization of the radical intermediate. srmist.edu.in For 5-methylhex-3-ene, abstraction of an allylic hydrogen can lead to a resonance-stabilized radical. The subsequent reaction with bromine can then occur at either of the two carbons that share the radical character, potentially leading to a mixture of constitutional isomers. However, the stereochemistry of the double bond is generally retained during this process.

Optimization of Reaction Conditions and Yields

The successful synthesis of (E)-1-bromo-5-methylhex-3-ene with high yield and purity necessitates careful optimization of the reaction conditions. The choice of solvent, temperature, and reagent stoichiometry can significantly influence the outcome of the reaction, affecting the rate, selectivity, and the extent of side reactions.

For nucleophilic substitution reactions converting (E)-5-methylhex-3-en-1-ol to the target bromide, the choice of solvent is critical. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. The temperature is typically kept moderate to minimize the competing E2 elimination reactions.

In the case of the Appel reaction, reaction times are often short, and the reaction can be carried out at low to ambient temperatures. researchgate.netrsc.org The stoichiometry of triphenylphosphine and the bromine source needs to be carefully controlled to ensure complete conversion of the alcohol and to minimize the formation of byproducts.

For radical allylic bromination using NBS, a non-polar solvent such as carbon tetrachloride (CCl₄) is traditionally used. libretexts.org The reaction is typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Maintaining a low concentration of Br₂ is paramount to prevent electrophilic addition to the double bond. masterorganicchemistry.com

Below is an interactive data table summarizing typical reaction conditions for the synthesis of allylic bromides from allylic alcohols, which can be considered as a starting point for the optimization of the synthesis of (E)-1-bromo-5-methylhex-3-ene.

| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| PBr₃ | Diethyl ether | 0 to rt | 2 - 6 | 75 - 90 |

| SOBr₂ | Toluene | 0 to rt | 1 - 4 | 70 - 85 |

| PPh₃ / CBr₄ | Dichloromethane | 0 to rt | 1 - 3 | 80 - 95 |

| PPh₃ / NBS | Tetrahydrofuran | 0 to rt | 2 - 5 | 80 - 90 |

Note: The data in this table are representative values for the bromination of primary allylic alcohols and may vary depending on the specific substrate and reaction scale.

Chemical Reactivity and Transformations of E 1 Bromo 5 Methylhex 3 Ene

Participation in Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions are broadly applicable to allylic halides, specific studies detailing the reactivity of (E)-1-bromo-5-methylhex-3-ene are not extensively documented in widely accessible literature.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile method for forming carbon-carbon bonds. A comprehensive search of scientific databases and chemical literature did not yield specific studies investigating the participation of (E)-1-bromo-5-methylhex-3-ene in Suzuki-Miyaura coupling reactions. Therefore, no experimental data on reaction conditions, catalyst systems, or yields for this specific substrate can be provided.

Heck and Stille Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Stille reaction couples an organohalide with an organotin compound. Both are fundamental reactions in organic synthesis. However, detailed investigations into the reactivity of (E)-1-bromo-5-methylhex-3-ene in either Heck or Stille reactions have not been found in the surveyed literature. Consequently, there is no specific data to present on its performance in these transformations.

Exploration of Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura, Heck, and Stille reactions, a variety of other transition metal-catalyzed coupling reactions exist, such as Negishi, Kumada, and Sonogashira couplings. These reactions utilize different organometallic reagents and catalysts to form new carbon-carbon bonds. Despite the potential for (E)-1-bromo-5-methylhex-3-ene to be a substrate in these reactions, a thorough literature search did not uncover any specific studies that have explored its use in these or other transition metal-catalyzed coupling methodologies.

Nucleophilic Substitution Reactions at the Brominated Center

The primary allylic bromide in (E)-1-bromo-5-methylhex-3-ene is susceptible to nucleophilic substitution, where the bromide ion is replaced by a nucleophile. These reactions can proceed through different mechanisms, such as S_N1 and S_N2, which have distinct stereochemical outcomes.

Stereochemical Consequences of Substitution Reactions

Nucleophilic substitution at a chiral center can lead to either inversion of stereochemistry (typically in S_N2 reactions) or racemization (typically in S_N1 reactions). As (E)-1-bromo-5-methylhex-3-ene is prochiral, substitution at the brominated carbon can lead to the formation of a stereocenter. However, specific studies on the stereochemical consequences of nucleophilic substitution reactions involving this particular compound are not available in the reviewed scientific literature. Therefore, no experimental data on the stereochemical outcomes of its reactions can be presented.

Reactivity with Diverse Nucleophiles

Alkyl halides react with a wide array of nucleophiles, including those based on oxygen, nitrogen, and carbon, to form alcohols, ethers, amines, and new carbon-carbon bonds, respectively. While it is expected that (E)-1-bromo-5-methylhex-3-ene would react with various nucleophiles, specific research detailing its reactivity profile with a diverse range of nucleophiles is not found in the accessible literature. Therefore, a data table of its reactions with different nucleophiles cannot be compiled.

Elimination Reactions leading to Further Unsaturation (e.g., Alkynes, Dienes)

(E)-1-bromo-5-methylhex-3-ene can undergo elimination reactions, specifically dehydrobromination, to yield unsaturated hydrocarbons such as dienes. This process typically involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, facilitated by a base. The regioselectivity of this elimination is influenced by the reaction conditions and the nature of the base employed.

For instance, treatment with a strong, sterically hindered base would favor the formation of a conjugated diene. The general mechanism for such an elimination reaction proceeds via an E2 pathway, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, concurrently with the departure of the bromide ion, leading to the formation of a new pi bond.

| Product | Reagents and Conditions | Reaction Type |

| 5-methylhexa-1,3-diene | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., THF or DMSO) | Dehydrobromination (E2) |

| (E)-5-methylhex-3-en-1-yne | Strong base (e.g., sodium amide) | Dehydrobromination (double elimination from a dihalide precursor) |

Note: The formation of (E)-5-methylhex-3-en-1-yne from (E)-1-bromo-5-methylhex-3-ene would require a two-step sequence involving initial halogenation to a dihalide followed by a double dehydrohalogenation.

Reductive Transformations

The bromo group in (E)-1-bromo-5-methylhex-3-ene can be removed through reductive transformations, leading to the corresponding alkene, 5-methylhex-3-ene. This reductive dehalogenation can be achieved using various reducing agents. A common method involves the use of metal hydrides, such as lithium aluminum hydride or sodium borohydride (B1222165), which can reduce alkyl halides. chemistai.orguop.edu.pkchemistnotes.com The reaction proceeds via nucleophilic substitution where a hydride ion displaces the bromide ion.

Catalytic hydrogenation is another effective method for the reductive dehalogenation of alkyl bromides. organic-chemistry.orgresearchwithrutgers.com This process typically employs a metal catalyst, such as palladium on carbon, in the presence of hydrogen gas. This method is often preferred for its mild reaction conditions.

| Product | Reagents and Conditions | Reaction Type |

| 5-methylhex-3-ene | Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) | Reductive dehalogenation chemistai.orgacs.org |

| 5-methylhex-3-ene | Sodium borohydride (NaBH₄) in a polar protic solvent | Reductive dehalogenation |

| 5-methylhex-3-ene | H₂, Pd/C catalyst in a solvent like ethanol (B145695) or ethyl acetate | Catalytic hydrogenation organic-chemistry.org |

Cycloaddition and Ene Reactions

The carbon-carbon double bond in (E)-1-bromo-5-methylhex-3-ene allows it to participate in cycloaddition and ene reactions, which are powerful methods for the construction of cyclic systems.

While (E)-1-bromo-5-methylhex-3-ene itself is not a diene and therefore cannot directly act as the four-pi component in a Diels-Alder reaction, its dehydrobromination product, 5-methylhexa-1,3-diene, is a suitable diene for such transformations. This conjugated diene can react with various dienophiles to form six-membered rings. The stereochemistry and regiochemistry of the Diels-Alder reaction are governed by well-established principles, including the endo rule and frontier molecular orbital theory.

The alkene functionality in substrates structurally related to (E)-1-bromo-5-methylhex-3-ene can participate in Prins cyclizations. The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. organic-chemistry.orgsemanticscholar.org In an intramolecular context, this can lead to the formation of cyclic ethers, such as tetrahydropyrans. semanticscholar.orgnih.gov For a derivative of (E)-1-bromo-5-methylhex-3-ene to undergo a Prins cyclization, it would need to incorporate a carbonyl group at a suitable position to allow for intramolecular ring closure.

Carbonyl-ene reactions are another class of pericyclic reactions where an enophile (the alkene) reacts with an ene (a compound with an allylic hydrogen), which in this case would be a carbonyl compound. Lewis acid catalysis is often employed to activate the carbonyl group and facilitate the reaction.

Functional Group Interconversions and Derivatization Strategies

The bromine atom in (E)-1-bromo-5-methylhex-3-ene serves as a versatile handle for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

One of the significant applications of vinyl and alkyl halides in organic synthesis is their use in cross-coupling reactions to form new carbon-carbon bonds. While (E)-1-bromo-5-methylhex-3-ene is an allylic bromide, not a vinyl bromide, it can be a precursor to compounds that can be converted to enynes. For instance, dehydrobromination to a diene, followed by selective functionalization, could lead to a vinyl halide.

Alternatively, a more direct, albeit theoretical, approach to an enyne from a related vinyl bromide would be the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for the synthesis of enynes. researchgate.netrsc.org For example, a hypothetical (E)-1-bromo-5-methylhex-1-ene could react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a conjugated enyne.

| Product | Reagents and Conditions | Reaction Type |

| Conjugated enyne | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), amine base (e.g., triethylamine) | Sonogashira coupling (on a related vinyl bromide) researchgate.netrsc.org |

Scaffold Construction from (E)-1-bromo-5-methylhex-3-ene

(E)-1-bromo-5-methylhex-3-ene serves as a versatile building block in organic synthesis for the construction of various molecular scaffolds. Its chemical structure, featuring both an allylic bromide and a terminal isopropyl group, allows for a range of transformations leading to carbocyclic and heterocyclic frameworks. The reactivity of the allylic bromide moiety is central to these synthetic strategies, enabling both intramolecular and intermolecular bond formations.

One of the primary approaches to scaffold construction from this substrate involves intramolecular cyclization. By introducing a nucleophilic center at a suitable position within the molecule, typically through modification of the terminal end of the carbon chain, ring closure can be initiated. The allylic bromide can undergo nucleophilic substitution, effectively acting as an electrophile to form a new cyclic structure. The success of such cyclizations is often dependent on the nature of the nucleophile, the length of the tether connecting the nucleophile to the allylic bromide, and the reaction conditions employed.

Furthermore, (E)-1-bromo-5-methylhex-3-ene can participate in metal-catalyzed reactions to facilitate scaffold synthesis. Palladium-catalyzed reactions, for instance, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this specific compound, a palladium catalyst could facilitate an intramolecular Heck-type reaction or an allylic alkylation, leading to the formation of five- or six-membered rings. The stereochemistry of the starting material can play a crucial role in determining the stereochemical outcome of the cyclized product.

In addition to intramolecular approaches, (E)-1-bromo-5-methylhex-3-ene can be employed in intermolecular reactions to build more complex scaffolds. For example, it can act as an electrophilic partner in coupling reactions with a variety of organometallic reagents. This allows for the introduction of new functional groups and the extension of the carbon skeleton, which can then be subjected to further cyclization reactions.

Radical cyclizations offer another powerful strategy for the transformation of (E)-1-bromo-5-methylhex-3-ene into cyclic scaffolds. Under radical-generating conditions, typically involving initiators such as AIBN and a radical mediator like tributyltin hydride, the carbon-bromine bond can be homolytically cleaved to generate an allylic radical. This radical can then undergo intramolecular addition to a suitably placed double or triple bond within the molecule, leading to the formation of a cyclic radical intermediate that is subsequently quenched.

The following data tables provide illustrative examples of potential scaffold construction strategies from (E)-1-bromo-5-methylhex-3-ene and its analogues, based on established chemical principles.

Table 1: Hypothetical Intramolecular Cyclization Reactions for Scaffold Construction

| Starting Material Precursor | Reaction Type | Catalyst/Reagent | Product Scaffold |

| N-((E)-5-methylhex-3-en-1-yl)acetamide | Intramolecular Amination | Pd(OAc)₂, P(o-tol)₃, NaH | 2-methyl-5-(prop-1-en-2-yl)pyrrolidine |

| (E)-5-methylhex-3-en-1-ol | Intramolecular Etherification | NaH | 2-methyl-5-vinyltetrahydrofuran |

| Diethyl 2-((E)-5-methylhex-3-en-1-yl)malonate | Intramolecular Alkylation | NaOEt | Diethyl 3-(prop-1-en-2-yl)cyclopentane-1,1-dicarboxylate |

Table 2: Potential Metal-Catalyzed Cross-Coupling and Cyclization Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product Scaffold |

| (E)-1-bromo-5-methylhex-3-ene | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | (E)-5-methyl-1-phenylhex-3-ene |

| (E)-1-bromo-5-methylhex-3-ene | 1-hexyne | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | (E)-7-methyldodec-5-en-2-yne |

| (E)-1-bromo-5-methylhex-3-ene derivative with a terminal double bond | Ring-Closing Metathesis | Grubbs' Catalyst | Cyclohexene derivative |

Table 3: Illustrative Radical Cyclization Approach

| Substrate | Reaction Type | Reagents | Product Scaffold |

| (E)-1-bromo-5-methylhex-3-ene derivative with an internal alkyne | 5-exo-dig Radical Cyclization | Bu₃SnH, AIBN | Substituted cyclopentylidene derivative |

Stereochemical Considerations in E 1 Bromo 5 Methylhex 3 Ene Research

Elucidation and Control of (E)-Alkenyl Configuration

The unambiguous synthesis of the (E)-isomer of an alkene is a central challenge in organic chemistry. Various modern synthetic methods have been developed to provide high levels of stereocontrol, ensuring the desired (E)-alkenyl configuration is obtained with high fidelity. These methods are crucial for preparing stereochemically pure "(E)-1-bromo-5-methylhex-3-ene" for subsequent reactions.

Spectroscopic Elucidation: The configuration of the double bond in allylic bromides is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry. For (E)-alkenes, the coupling constant for the trans-protons is typically in the range of 12-18 Hz, a significantly larger value than that observed for the corresponding (Z)-isomer (6-12 Hz).

Synthetic Control Strategies: Several synthetic strategies can be employed to control the stereochemical outcome of the double bond formation. These methods often rely on kinetically controlled reaction pathways where the transition state leading to the (E)-isomer is energetically favored.

Alkyne Semireduction: The reduction of a corresponding alkyne is a common method for alkene synthesis. While catalytic hydrogenation using Lindlar's catalyst typically yields (Z)-alkenes, dissolving metal reductions (e.g., sodium in liquid ammonia) or nickel-catalyzed transfer hydrogenative alkyne semireduction can selectively produce (E)-alkenes. organic-chemistry.orgacs.org The selectivity in the nickel-catalyzed system can be tuned by the choice of ligand. organic-chemistry.orgacs.org

Olefin Metathesis: Cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes have emerged as powerful tools for stereoselective alkene synthesis. nih.gov By carefully selecting the catalyst and reaction partners, it is possible to favor the formation of the thermodynamically more stable (E)-isomer. nih.govnih.gov

Wittig Reaction and Variants: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for alkene synthesis. While standard Wittig reactions with non-stabilized ylides often favor the (Z)-alkene, the Horner-Wadsworth-Emmons reaction using phosphonate esters typically provides excellent selectivity for the (E)-alkene.

Stereospecific Halogenation/Elimination: A two-step sequence involving the anti-addition of bromine to an alkene followed by a base-induced E2 elimination can provide stereocontrol. The stereochemistry of the starting material dictates the final product.

Photoinduced Catalysis: Recent advancements have demonstrated that photoinduced nickel catalysis can achieve stereodivergent synthesis of both (Z)- and (E)-alkenes from simple starting materials like vinyl bromides and alkylarenes. acs.orgresearchgate.net The selectivity is often controlled by the choice of photocatalyst and its counteranion. acs.orgresearchgate.net

The table below summarizes some modern catalytic methods that offer control over E/Z selectivity in alkene synthesis, which are applicable to the formation of structures like "(E)-1-bromo-5-methylhex-3-ene".

| Method | Catalyst System Example | Selectivity Control |

| Transfer Hydrogenative Alkyne Semireduction | NiBr₂ or NiCl₂·dme with a triphos ligand | Judicious inclusion of a specific ligand can switch selectivity between Z and E. acs.org |

| Catalytic Cross-Metathesis | Molybdenum or Ruthenium alkylidene complexes | Catalyst structure and substrate steric hindrance direct the stereochemical outcome. nih.gov |

| Photoinduced Ni-Catalyzed Alkenylation | Nickel catalyst with different photocatalyst counteranions | The choice of counteranion on the photocatalyst can tune the Z/E selectivity. acs.orgresearchgate.net |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The (E)-geometry of the double bond in "(E)-1-bromo-5-methylhex-3-ene" significantly influences its reactivity, particularly in substitution and addition reactions. The spatial arrangement of the substituents around the double bond affects the accessibility of the reactive sites and the stability of transition states and intermediates.

Substitution Reactions (S'N2'): Allylic bromides are susceptible to nucleophilic substitution that can occur at either the α-carbon (C1, S'N2') or the γ-carbon (C3, S'N2' reaction). The stereochemistry of the double bond can play a crucial role in the regiochemistry and stereochemistry of the S'N2' pathway. Theoretical studies on S'N2' reactions of allylic halides have shown that reactions with ion pair nucleophiles often proceed with syn stereochemistry, while other nucleophiles may favor an anti pathway. acs.org The (E)-configuration can create specific steric environments that favor one approach of the nucleophile over the other, leading to high diastereoselectivity if a new stereocenter is formed.

Electrophilic Addition: In electrophilic addition reactions, the incoming electrophile adds to the double bond, typically forming a carbocation or a bridged intermediate (e.g., a bromonium ion). The stereochemistry of the starting (E)-alkene is critical in determining the stereochemical outcome of the product. masterorganicchemistry.comchemistrysteps.com

Anti-Addition: Reactions proceeding through a cyclic intermediate, such as halogenation (addition of Br₂), result in anti-addition of the two new substituents across the double bond. rutgers.edu Starting with the (E)-alkene, this leads to a specific pair of enantiomers (a racemic mixture of diastereomers if other stereocenters are present).

Syn-Addition: Some reactions, like hydroboration-oxidation or catalytic hydrogenation, proceed via syn-addition, where both new groups add to the same face of the double bond. libretexts.org Again, the (E)-stereochemistry of the reactant directly translates into a predictable stereochemical arrangement in the product.

The regioselectivity of these additions is also key. For instance, in an S'N1'-type reaction, the resonance-stabilized allylic carbocation intermediate can be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. libretexts.org However, in enzyme-catalyzed reactions, the active site can enforce strict control over both regiochemistry and stereochemistry. libretexts.org

The table below outlines the expected stereochemical outcomes for common alkene addition reactions, illustrating the influence of the initial (E)-configuration.

| Reaction Type | Mechanism/Intermediate | Stereochemical Outcome for (E)-Alkene |

| Halogenation (e.g., Br₂) | Cyclic bromonium ion | Anti-addition |

| Hydroboration-Oxidation | Concerted addition of borane | Syn-addition |

| Epoxidation (e.g., m-CPBA) | Concerted transfer of oxygen atom | Syn-addition (stereochemistry retained) rutgers.edu |

| Acid-Catalyzed Hydration | Planar carbocation intermediate | Mixture of syn and anti-addition chemistrysteps.com |

Strategies for Asymmetric Induction in Related Chiral Systems

While "(E)-1-bromo-5-methylhex-3-ene" is itself an achiral molecule, it is a valuable prochiral substrate. Reactions at the double bond or substitution of the bromide can generate one or more new stereocenters. Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, and it is a cornerstone of modern stereoselective synthesis. wikipedia.org

Substrate Control: If a chiral center already exists within the reacting molecule (though not in the parent "(E)-1-bromo-5-methylhex-3-ene"), it can direct the stereochemical outcome of a subsequent reaction. researchgate.netmdpi.com This is known as internal asymmetric induction. wikipedia.org The existing stereocenter can influence the conformation of the molecule, making one face of the double bond more accessible to reagents.

Reagent Control: Chiral reagents can be used to deliver functionality to the substrate in a stereoselective manner. For example, asymmetric epoxidation of allylic alcohols, such as in the Sharpless epoxidation, uses a chiral catalyst complex (titanium tetraisopropoxide, diethyl tartrate, and an oxidant) to deliver an oxygen atom to a specific face of the double bond, creating a chiral epoxide with high enantiomeric excess. msu.edu Similarly, chiral boranes can be used for asymmetric hydroboration.

Catalyst Control (External Asymmetric Induction): This is one of the most powerful and economically desirable methods for asymmetric synthesis. wikipedia.org A small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to generate a chiral product.

Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., containing BINAP or DuPhos ligands) can add hydrogen across a double bond with high enantioselectivity.

Asymmetric Allylic Substitution/Alkylation: In reactions where the bromide is substituted, chiral palladium or iridium catalysts can control the stereochemistry of the incoming nucleophile, leading to the formation of a new stereocenter at the allylic position with high enantioselectivity. nih.gov

Asymmetric Cross-Coupling: Nickel-catalyzed asymmetric cross-coupling reactions of vinyl bromides with other organometallic reagents provide a route to chiral allylic products. proquest.com The development of facile and modular methods allows for the control of reactivity, enantioselectivity, and stereoselectivity simultaneously. proquest.com

These strategies highlight the potential to convert a simple, achiral building block like "(E)-1-bromo-5-methylhex-3-ene" into complex, stereochemically defined molecules, which are often the targets in pharmaceutical and natural product synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

(E)-1-bromo-5-methylhex-3-ene serves as a crucial intermediate in organic synthesis, providing a reactive scaffold for the construction of more complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: the alkene and the alkyl bromide. The carbon-bromine bond allows for nucleophilic substitution reactions, where the bromine atom is replaced by a variety of nucleophiles to introduce new functional groups. smolecule.comsmolecule.com Simultaneously, the double bond can participate in electrophilic addition reactions. smolecule.com This dual reactivity makes it a valuable building block for creating diverse chemical structures. Organic chemists utilize this intermediate to assemble larger molecules through sequential or chemo-selective reactions, targeting either the bromo-group for substitution or the double bond for addition or coupling reactions.

Precursor for Bioactive Molecules and Natural Product Synthesis

The structural framework of (E)-1-bromo-5-methylhex-3-ene is relevant to the synthesis of various bioactive molecules and natural products. While direct total synthesis examples starting from this specific compound are not extensively detailed, its class of molecules, bromoalkenes, are fundamental in constructing complex natural products. For instance, the synthesis of certain marine natural products, such as Phormidolides, involves the creation of complex polyhydroxylated chains that contain a challenging (E)-bromo-methoxy-diene motif, highlighting the importance of stereocontrolled bromo-alkene structures in natural product synthesis.

Furthermore, related structures are employed in the synthesis of alkaloids. A photoredox-catalyzed aminoarylation reaction has been developed to create benzoindolizidinone structures, which are core to the natural product Tylophorine and its analogues. This modern synthetic method utilizes an N-alkyl benzamide (B126) derived from a structure similar to (E)-1-bromo-5-methylhex-3-ene, specifically 4-methoxy-N-(5-methylhex-4-en-1-yl)benzamide, demonstrating how this type of hexenyl backbone is a key component for accessing biologically active compounds. The synthesis of other natural products, like hericenones, which exhibit nerve growth factor stimulating activity, also proceeds through brominated intermediates that are later functionalized.

Utilization in the Development of Specialty Chemicals (e.g., fragrance precursors)

(E)-1-bromo-5-methylhex-3-ene is utilized as a starting material in the synthesis of fine and specialty chemicals, including those used in the flavor and fragrance industries. smolecule.comsmolecule.com The specific arrangement of its carbon skeleton and the reactivity of the bromo-group allow for its conversion into various derivatives that may possess desirable aromatic or flavoring properties. A patent has described the use of (E)-1-bromo-5-methylhex-3-ene as a precursor in the synthesis of phenolic aromatic compounds, which are a major class of substances used in perfumes. oup.com Its role as a building block enables the production of more complex organic compounds tailored for specific industrial applications. smolecule.com

Contributions to Materials Science, including Opto-Electronic Devices

While specific applications of (E)-1-bromo-5-methylhex-3-ene in opto-electronic devices are not widely documented, its chemical nature as a functionalized bromoalkene suggests potential contributions to materials science, particularly in polymer synthesis. oup.com Compounds with both alkene and halide functionalities are valuable as monomers or chain-transfer agents in various polymerization reactions.

The development of conjugated polymers is crucial for organic electronics, and their synthesis often relies on cross-coupling reactions where bromoalkenes can be used as substrates. dntb.gov.uanih.gov For example, the Sonogashira coupling reaction, which links terminal alkynes with aryl or vinyl halides, is a powerful method for creating poly(aryleneethynylene)s, a class of conjugated polymers used in opto-electronic materials. nih.govresearchgate.net The carbon-bromine bond in (E)-1-bromo-5-methylhex-3-ene could be targeted in such coupling reactions, while the alkene group offers a site for further polymerization or functionalization.

Interactive Data Table: Key Synthetic Reactions

| Reaction Type | Functional Group Involved | Potential Products |

| Nucleophilic Substitution | Carbon-Bromine Bond | Alcohols, Ethers, Amines |

| Electrophilic Addition | Carbon-Carbon Double Bond | Dihaloalkanes, Halohydrins |

| Elimination Reaction | Both | Dienes, Alkynes |

| Cross-Coupling Reactions | Carbon-Bromine Bond | Conjugated Polymers, Complex Alkenes |

Analytical and Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (E)-1-bromo-5-methylhex-3-ene, offering insights into the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts (δ) and coupling constants (J) of the signals are diagnostic. The protons on the carbon bearing the bromine atom (CH₂Br) typically appear as a doublet of doublets, influenced by the adjacent vinylic protons. The olefinic protons of the trans-double bond exhibit characteristic large coupling constants (typically in the range of 15 Hz), confirming the (E)-stereochemistry. The methine proton of the isopropyl group appears as a multiplet, while the methyl protons of the isopropyl group present as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the bromine (C-1) is shielded and appears at a characteristic chemical shift. The two sp² hybridized carbons of the double bond (C-3 and C-4) resonate in the typical olefinic region of the spectrum. The remaining aliphatic carbons, including the isopropyl group carbons, appear at higher field strengths.

Table 1: Representative NMR Data for (E)-1-bromo-5-methylhex-3-ene and Related Structures

| Compound | Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| (E)-(4-Bromo-5,5-dimethylhex-3-enyl)benzene | ¹H NMR (300 MHz, CDCl₃) | δ 7.34-7.30 (m, 2H), 7.26-7.19 (m, 3H), 5.99 (t, J = 7.5 Hz, 1H), 2.74-2.69 (m, 2H), 2.60-2.52 (m, 2H), 1.28 (s, 9H) beilstein-journals.org |

| (E)-(4-Bromo-5,5-dimethylhex-3-enyl)benzene | ¹³C NMR (75 MHz, CDCl₃) | δ 141.3, 138.3, 131.7, 128.6, 126.2, 40.8, 36.3, 32.6, 31.2 beilstein-journals.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in (E)-1-bromo-5-methylhex-3-ene. The spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. A significant band is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹. The C=C stretching vibration of the trans-disubstituted alkene is observed around 1665-1675 cm⁻¹. The C-H stretching vibrations for the sp² carbons of the double bond are found just above 3000 cm⁻¹, while the C-H stretching vibrations for the sp³ carbons appear just below 3000 cm⁻¹. The C-H out-of-plane bending (wagging) vibration for the trans-alkene is a strong, characteristic band typically appearing around 960-970 cm⁻¹.

Table 2: Key IR Absorption Bands for Related Bromoalkenes

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| (E)-(4-Bromo-5,5-dimethylhex-3-enyl)benzene | C-H stretch (aromatic & vinylic), C-H stretch (aliphatic), C=C stretch, C-Br stretch | 2959, 1649, 1455, 1168, 1008, 747.3, 698.9 beilstein-journals.org |

| 1-Bromo-5-methylhexane | C-H stretch, CH₂ bend, C-Br stretch | (Gas Phase) Not specified numerically in the provided text, but a spectrum is available for viewing. nist.gov |

Note: Specific IR data for (E)-1-bromo-5-methylhex-3-ene was not found. The table shows data for analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of (E)-1-bromo-5-methylhex-3-ene, which aids in confirming its structure. The molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be present, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides further structural information. Common fragmentation pathways for bromoalkenes include the loss of a bromine radical (•Br) to form a stable carbocation. Another likely fragmentation is the allylic cleavage, which would result in the formation of a stable allylic carbocation. The masses of these fragments can be predicted and compared to the experimental mass spectrum to support the proposed structure. For instance, the molecular weight of C₇H₁₃Br is approximately 177.08 g/mol . molport.com

Table 3: Predicted and Observed Mass Spectrometry Fragments for Bromoalkanes

| Compound | Fragment | m/z (mass-to-charge ratio) | Comment |

|---|---|---|---|

| (E)-(4-Bromo-5,5-dimethylhex-3-enyl)benzene | [M]⁺ | 267.2047 (calculated) | Molecular ion beilstein-journals.org |

| (E)-(4-Bromo-5,5-dimethylhex-3-enyl)benzene | [M-Br]⁺ | 187.1481 (calculated) | Loss of Bromine beilstein-journals.org |

| 3-bromo-2-methylpentane | [M]⁺ | 151 | Molecular ion askfilo.com |

Note: The table provides data for similar bromo-organic compounds to illustrate typical fragmentation patterns.

X-ray Crystallography for Definitive Stereochemical Assignment (if applicable to crystalline derivatives)

While (E)-1-bromo-5-methylhex-3-ene is a liquid at room temperature, X-ray crystallography could be a definitive method for confirming its stereochemistry if a suitable crystalline derivative can be prepared. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms. For instance, if the compound is reacted to form a solid derivative, such as a complex with a metal or a crystalline amide, X-ray diffraction analysis of a single crystal of this derivative would provide unequivocal proof of the (E)-configuration of the double bond. escholarship.orgresearchgate.net

Computational Chemistry and Density Functional Theory (DFT) Analysis for Predictive Modeling and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in the study of (E)-1-bromo-5-methylhex-3-ene. DFT calculations can be used to model the molecule's three-dimensional structure, predict its spectroscopic properties (NMR and IR), and analyze its electronic structure. These theoretical predictions can then be compared with experimental data to confirm the structural assignment.

Furthermore, DFT can provide valuable mechanistic insights into reactions involving this compound. For example, it can be used to calculate the energies of transition states and intermediates in reactions such as nucleophilic substitution or electrophilic addition, helping to understand the reaction pathways and predict the stereochemical outcomes. researchgate.net Such computational studies can also aid in understanding the factors that govern the stability of different conformers and the regioselectivity of reactions.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches in Brominated Alkene Synthesis

The synthesis of brominated alkenes, including (E)-1-bromo-5-methylhex-3-ene, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. A primary concern is the use of molecular bromine (Br₂), which is highly toxic and hazardous. nih.gov Emerging research focuses on safer, more environmentally benign alternatives that minimize waste and avoid dangerous reagents. researchgate.net

Key developments in green bromination chemistry include:

In Situ Bromine Generation: To circumvent the direct handling of liquid bromine, methods that generate the reagent within the reaction mixture have been developed. A common approach involves the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), producing only water as a byproduct. studylib.net Another strategy uses mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic medium, which are stable, inexpensive, and non-hazardous solid reagents. rsc.org

Safer Brominating Agents: Solid brominating agents like pyridinium (B92312) tribromide are gaining traction as they are easier and safer to handle than liquid bromine. researchgate.net

Electrochemical Synthesis: Electrochemical methods represent a frontier in green chemistry. rsc.org By anodically oxidizing bromide salts like NaBr, bromine can be generated in a controlled manner without the need for chemical oxidants, reducing waste and improving safety. rsc.orgmdpi.com

Greener Solvents: A shift away from hazardous chlorinated solvents towards more benign alternatives like ethanol (B145695) is a critical aspect of greening these synthetic processes. studylib.net

These greener approaches are often evaluated using metrics like atom economy and the E-factor (environmental factor) to quantify their environmental impact compared to traditional methods. acs.org

Table 1: Comparison of Traditional vs. Green Bromination Methods

| Feature | Traditional Method | Green Alternative | Source(s) |

|---|---|---|---|

| Bromine Source | Molecular Bromine (Br₂) | In situ generation (e.g., HBr/H₂O₂ or NaBr/NaBrO₃), Pyridinium tribromide | nih.govstudylib.netrsc.org |

| Solvent | Dichloromethane, Carbon tetrachloride | Ethanol, Water | researchgate.netstudylib.net |

| Safety | High toxicity, corrosive, hazardous handling | Reduced handling hazards, less toxic reagents | nih.govresearchgate.net |

| Byproducts | Often includes halogenated waste | Water, sodium chloride | studylib.netcambridgescholars.com |

| Atom Economy | Generally lower | Higher, especially with in situ methods | acs.org |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of alkenes with specific stereochemistry—such as the E-isomer of 1-bromo-5-methylhex-3-ene—is a central goal in organic synthesis. Modern research is heavily focused on developing novel catalytic systems that offer high efficiency and precise control over stereoselectivity. chemistryworld.com Transition metals like palladium, nickel, ruthenium, and iron are at the forefront of this evolution. numberanalytics.comrsc.org

Promising research directions include:

Sustainable Iron Catalysis: Iron, being earth-abundant and less toxic than many precious metals, is an attractive candidate for sustainable catalysis. Iron-catalyzed reactions are being developed for the stereoselective synthesis of alkenes, offering a greener alternative to traditional palladium or ruthenium catalysts. rsc.org

Nickel-Catalyzed Tandem Reactions: Chemists have developed innovative nickel-catalyzed tandem processes that can form highly substituted alkenes with defined stereochemistry. nus.edu.sg These methods can involve a sequence of reactions, such as a Heck reaction followed by double bond migration, orchestrated by a single catalyst to build molecular complexity efficiently. nus.edu.sg

Ligand-Controlled Stereoselectivity: The stereochemical outcome of many metal-catalyzed reactions is dictated by the ligands coordinated to the metal center. Research into new phosphine, N-heterocyclic carbene (NHC), and pincer-type ligands is crucial. nus.edu.sgnih.gov For example, cobalt catalysts with specific pincer ligands can selectively produce either E- or Z-alkenes from the same starting alkyne by simply changing the ligand structure. nih.gov

Efficient Hydrogenation/Semihydrogenation: The semihydrogenation of alkynes is a direct route to alkenes. Catalytic systems that can selectively produce E-alkenes are of particular interest. For instance, palladium catalysts used in combination with additives like zinc iodide (ZnI₂) have been shown to efficiently convert internal alkynes to E-alkenes through a syn-hydrogenation followed by isomerization. acs.org

Table 2: Overview of Emerging Catalytic Systems for Stereoselective Alkene Synthesis

| Catalyst System | Metal | Reaction Type | Key Advantage(s) | Source(s) |

|---|---|---|---|---|

| Pincer Ligand Complexes | Cobalt, Iridium | Alkyne Semihydrogenation | Tunable stereoselectivity (E or Z), high efficiency | nih.govorganic-chemistry.org |

| NHC Ligand Complexes | Nickel | Olefin Functionalization/Isomerization | Access to highly substituted alkenes, uses non-precious metal | nus.edu.sg |

| Iron Halide Complexes | Iron | Cross-Coupling, Hydro/Carbometalation | Sustainable, low-cost, eco-friendly alternative | rsc.orgnih.gov |

| Palladium/Zinc Iodide | Palladium | Alkyne Semihydrogenation | High E-selectivity, mild conditions | acs.org |

Advancements in Chemo- and Regioselective Transformations of (E)-1-bromo-5-methylhex-3-ene

The dual functionality of (E)-1-bromo-5-methylhex-3-ene presents both a challenge and an opportunity for synthetic chemists. The development of reactions that can selectively target either the carbon-bromine bond or the carbon-carbon double bond is a key area of ongoing research. Such selective transformations enhance the compound's utility as a synthetic intermediate. smolecule.com

Future advancements are expected in:

Selective Cross-Coupling Reactions: The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research is aimed at developing catalytic systems that facilitate these couplings without interfering with the alkene moiety, allowing for the construction of complex molecular architectures. nih.gov

Targeted Electrophilic Additions: The electron-rich double bond can undergo electrophilic addition. smolecule.com The challenge lies in performing these additions (e.g., epoxidation, dihydroxylation, halofunctionalization) while leaving the alkyl bromide intact for subsequent transformations. This requires careful selection of reagents and reaction conditions. mdpi.com

Umpolung Strategies: Research into umpolung (polarity inversion) strategies for related brominated carbonyl compounds could inspire new transformations for (E)-1-bromo-5-methylhex-3-ene. diva-portal.org Such methods could allow the carbon atom bearing the bromine to act as a nucleophilic center, opening up new pathways for bond formation.

Competitive Reaction Control: In reactions with reagents that can act as both nucleophiles and bases, controlling the competition between substitution at the C-Br bond and elimination to form a diene is critical. Studies on structurally similar bromo-enones have shown that the choice of substrate and nucleophile can dictate the reaction pathway between conjugate addition and substitution, providing a model for controlling the reactivity of (E)-1-bromo-5-methylhex-3-ene. rsc.org

Table 3: Potential Chemo- and Regioselective Transformations

| Targeted Group | Reaction Type | Reagent/Catalyst | Potential Product | Source(s) |

|---|---|---|---|---|

| C-Br Bond | Suzuki Coupling | Organoboron reagent, Pd catalyst | Alkylated alkene | nih.gov |

| C-Br Bond | Nucleophilic Substitution | NaCN, NaN₃, etc. | Nitrile, azide (B81097) functionalized alkene | smolecule.comsmolecule.com |

| C=C Bond | Epoxidation | m-CPBA | Bromo-epoxide | msu.edu |

| C=C Bond | Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Bromo-diol | msu.edu |

Discovery of New Synthetic Equivalents and Building Blocks Utilizing the Compound's Unique Structure

The true value of a compound like (E)-1-bromo-5-methylhex-3-ene lies in its ability to serve as a versatile building block for the synthesis of more complex, high-value molecules. acs.orgacs.org Research in this area focuses on using its unique structure to generate novel synthetic equivalents and intermediates.

Future prospects include:

Organometallic Reagents: Conversion of the C-Br bond into an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent, would transform the molecule into a potent nucleophile. This new synthetic equivalent could then be used to form C-C bonds with a wide variety of electrophiles.

Precursors for Conjugated Systems: Through controlled elimination reactions, (E)-1-bromo-5-methylhex-3-ene can be converted into conjugated dienes. These dienes are themselves valuable building blocks for cycloaddition reactions, such as the Diels-Alder reaction.

Tandem/Domino Reaction Substrates: The bifunctional nature of the molecule is ideal for designing tandem or domino reactions, where multiple bond-forming events occur in a single operation. acs.org For example, an initial substitution at the C-Br bond could be followed by an intramolecular cyclization involving the double bond, rapidly building cyclic structures.

Functional Group Interconversion: The bromo-alkene motif can be a precursor to other functionalities. For instance, radical nitration-debromination sequences, demonstrated on other bromoalkenes, can convert the C-Br bond into a C-NO₂ bond, yielding valuable nitroalkene building blocks. acs.org This highlights the potential for transforming (E)-1-bromo-5-methylhex-3-ene into a variety of other useful intermediates.

Table 4: Potential Building Blocks Derived from (E)-1-bromo-5-methylhex-3-ene

| Derived Building Block | Synthetic Transformation | Potential Application | Source(s) |

|---|---|---|---|

| (E)-5-Methylhex-3-en-1-ylmagnesium bromide | Grignard formation | Nucleophilic addition to carbonyls, epoxides | smolecule.com |

| 5-Methyl-1,3-hexadiene | Base-induced elimination | Diels-Alder diene | smolecule.com |

| (E)-6-Aryl-5-methylhex-3-en-1-ol | Suzuki coupling, then hydroboration-oxidation | Intermediate for complex natural products | nih.govmsu.edu |

Q & A

Basic: What are the established synthetic routes for (E)-1-bromo-5-methylhex-3-ene?

Methodological Answer:

The synthesis typically involves bromination of 5-methylhex-3-ene under controlled conditions to favor the (E)-isomer. Key reagents include bromine (Br₂) in inert solvents, with temperature and reaction time optimized to prevent isomerization. Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., THF) can stabilize intermediates and enhance stereochemical control. For example, bromine addition to the double bond at 0°C followed by gradual warming ensures regioselectivity and minimizes side products like dibromo derivatives . A general bromination protocol involves dissolving the alkene in diethyl ether, adding Br₂ dropwise, and quenching with NaHCO₃ to isolate the product .

Basic: How is the structural characterization of (E)-1-bromo-5-methylhex-3-ene performed?

Methodological Answer:

Structural confirmation combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the alkene geometry (E-configuration via coupling constants, J ≈ 12–16 Hz for trans protons) and bromine’s deshielding effect on adjacent carbons.

- X-ray Crystallography : Programs like SHELX refine crystal structures by analyzing diffraction data, while ORTEP-III visualizes molecular geometry and thermal ellipsoids .

- IR Spectroscopy : Confirms C-Br stretching vibrations (~550–650 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹).

Cross-referencing these methods ensures accuracy, especially when distinguishing between (E) and (Z) isomers .

Basic: What reaction pathways are commonly explored using (E)-1-bromo-5-methylhex-3-ene?

Methodological Answer:

The compound serves as an intermediate in:

- Substitution Reactions : Nucleophilic attack (e.g., SN2) at the brominated carbon by hydroxide or amines yields alcohols or amines. Polar aprotic solvents like DMF enhance reactivity .

- Elimination Reactions : Strong bases (e.g., NaOEt) in ethanol promote dehydrohalogenation to form conjugated dienes.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds .

Monitoring reaction progress via TLC or GC-MS ensures purity and identifies byproducts.

Advanced: How can stereochemical purity of the (E)-isomer be ensured during synthesis?

Methodological Answer:

Stereochemical control relies on:

- Low-Temperature Bromination : Conducting reactions at 0°C minimizes thermal isomerization.

- Solvent Choice : Non-polar solvents (e.g., hexane) reduce ionic intermediates that promote scrambling.

- Chiral Additives : Catalytic amounts of chiral ligands (e.g., BINAP) can bias transition states, though this is less common for simple alkenes.

Post-synthesis analysis via NOESY NMR or HPLC with chiral columns validates stereochemical integrity. Contradictions in literature data often arise from inconsistent reaction conditions, necessitating replication studies .

Advanced: What computational methods elucidate reaction mechanisms involving (E)-1-bromo-5-methylhex-3-ene?

Methodological Answer:

- DFT Calculations : Density Functional Theory models transition states for bromination or substitution reactions, predicting activation energies and regioselectivity. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, particularly for polar aprotic environments.

- Machine Learning (ML) : Models trained on datasets like Pistachio or Reaxys predict plausible reaction outcomes. However, discrepancies arise when training data lacks experimental validation, highlighting the need for hybrid experimental-computational workflows .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

Contradictions often stem from:

- Methodological Variability : Differences in reagent purity, solvent drying, or temperature control.